molecular formula C18H18N4O3 B287632 ethyl 5-methyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate

ethyl 5-methyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate

Katalognummer B287632
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: WEJGXRBGOSZBMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-methyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as "EMPC" and has been synthesized using different methods.

Wissenschaftliche Forschungsanwendungen

EMPC has been extensively studied for its potential applications in various fields, such as cancer research, inflammation, and Alzheimer's disease. In cancer research, EMPC has been found to inhibit the growth of cancer cells by inducing apoptosis. Inflammation is a significant contributor to various diseases, and EMPC has been found to possess anti-inflammatory properties. In Alzheimer's disease, EMPC has been found to inhibit acetylcholinesterase activity, which is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning.

Wirkmechanismus

EMPC exerts its biological effects by inhibiting specific enzymes and signaling pathways. For example, EMPC inhibits the activity of acetylcholinesterase, leading to an increase in acetylcholine levels in the brain. EMPC also inhibits the activity of certain kinases, such as protein kinase B and extracellular signal-regulated kinase, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
EMPC has been found to have various biochemical and physiological effects, such as anti-inflammatory, anti-tumor, and neuroprotective effects. EMPC has also been found to reduce oxidative stress and improve cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

EMPC has several advantages for lab experiments, such as its stability, ease of synthesis, and availability. However, EMPC also has limitations, such as its low solubility in water, which can affect its bioavailability.

Zukünftige Richtungen

There are several future directions for EMPC research. Firstly, the synthesis of EMPC analogs with improved bioavailability and efficacy is an area of interest. Secondly, the development of EMPC-based drug delivery systems for targeted drug delivery is another area of research. Lastly, the investigation of EMPC's potential applications in other fields, such as cardiovascular diseases and diabetes, is an area of interest.
Conclusion:
In conclusion, EMPC is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions of EMPC have been discussed in this paper. EMPC has shown promising results in various studies, and further research is needed to explore its potential applications fully.

Synthesemethoden

EMPC can be synthesized using various methods, such as the one-pot synthesis method and the multi-step synthesis method. The one-pot synthesis method involves the reaction of 4-methylphenol, pyrimidine-4-carboxylic acid, and ethyl 2,3-dimethylbut-2-enoate in the presence of a catalyst. The multi-step synthesis method involves the reaction of different chemical compounds to form EMPC. Both methods have been used to synthesize EMPC successfully.

Eigenschaften

Produktname

ethyl 5-methyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate

Molekularformel

C18H18N4O3

Molekulargewicht

338.4 g/mol

IUPAC-Name

ethyl 5-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C18H18N4O3/c1-4-24-18(23)15-10-21-22(13(15)3)16-9-17(20-11-19-16)25-14-7-5-12(2)6-8-14/h5-11H,4H2,1-3H3

InChI-Schlüssel

WEJGXRBGOSZBMQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC=C(C=C3)C)C

Kanonische SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC=C(C=C3)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.